molecular formula C13H27NO B7815777 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol

2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol

Cat. No.: B7815777
M. Wt: 213.36 g/mol
InChI Key: QCIWZXBFBAKTDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol typically involves the reaction of 4-(2-Methylbutan-2-yl)cyclohexylamine with ethylene oxide under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary or tertiary amines.

    Substitution: Halides or esters.

Scientific Research Applications

2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethanol
  • 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}propan-1-ol
  • 2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}butan-1-ol

Uniqueness

2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol is unique due to its specific structural configuration, which imparts distinct physicochemical properties and biological activities. This makes it particularly valuable in research and development, as it can serve as a model compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

2-[[4-(2-methylbutan-2-yl)cyclohexyl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-4-13(2,3)11-5-7-12(8-6-11)14-9-10-15/h11-12,14-15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIWZXBFBAKTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC(CC1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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